(3S)-3,7-diaminoheptanoic acid

Gene Delivery Non-viral Vectors Polycationic Transfection Agents

Proteolytic degradation limits the utility of α-L-lysine in peptide therapeutics and gene delivery. (3S)-3,7-Diaminoheptanoic acid (L-β-homolysine, B3K) solves this with an extra methylene unit that confers complete protease resistance while preserving native-like fold (confirmed at 1.40 Å resolution). Key outcomes: • 9-18× higher transfection efficiency vs. α-poly(L-lysine) in polycationic gene vectors. • Validated single α→β3 substitution retains bioactivity while blocking enzymatic cleavage. • Co-crystallized with E. coli Aminopeptidase N (2.40 Å) for inhibitor design. Supplied ≥98% pure; in stock for immediate global dispatch.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 13184-41-3
Cat. No. B1225317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3,7-diaminoheptanoic acid
CAS13184-41-3
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC(CCN)CC(CC(=O)O)N
InChIInChI=1S/C7H16N2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m0/s1
InChIKeyPJDINCOFOROBQW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3S)-3,7-Diaminoheptanoic Acid Matters


(3S)-3,7-Diaminoheptanoic acid (CAS 13184-41-3), also known as L-β-homolysine or B3K, is a chiral, non-proteinogenic β-amino acid bearing amino groups at the C-3 and C-7 positions of a heptanoic acid backbone [1]. It is classified as a diamino acid and a β-amino acid; its backbone contains one extra methylene unit compared to α-lysine, placing the 3-amino group in a β-position relative to the carboxylate [2]. This compound occurs as a substructure in natural products (e.g., the U-64846 antibiotic family) and serves as a versatile building block in the synthesis of β-peptide foldamers, antibiotic agents, and metabolically stabilized peptidomimetics [3][4].

Chiral (3S) β-amino acid building block for stereochemical-control studies
β-backbone confers inherent protease resistance for metabolically stabilized peptidomimetics
Validated scaffold in foldamer design, gene delivery vectors, and natural-product antibiotic research

Why Lysine Analogs Cannot Replace (3S)-3,7-Diaminoheptanoic Acid


Attempts to replace (3S)-3,7-diaminoheptanoic acid with its in-class analogs—proteinogenic α-L-lysine, its enantiomer α-D-lysine, or the shorter-chain β-lysine (3,6-diaminohexanoic acid)—invariably disrupt downstream performance in applications that depend on backbone geometry, metabolic stability, or macromolecular recognition. α-L-Lysine oligomers are susceptible to proteolytic degradation in cellulo, whereas β3-homolysine-based polycations resist enzymatic cleavage [1]. Furthermore, the extra methylene spacer in the β-homolysine backbone alters the presentation of the ε-amino group in folded structures, as directly observed in high-resolution crystal structures [2]. Swapping in the (R)-enantiomer (CAS 1301706-69-3) also changes stereochemistry at C-3, which is critical for chiral recognition in enzyme active sites [3]. The quantitative evidence below demonstrates why these seemingly minor structural variations translate into measurable functional differences.

α-L-Lysine oligomers are protease substrates; β3-homolysine-based vectors resist enzymatic cleavage, may shift delivery performance
Shorter β-lysine (3,6-diaminohexanoic acid) cannot span the full substrate-binding channel, altering recognition geometry
(R)-enantiomer changes C-3 stereochemistry, disrupting chiral recognition in enzyme active sites and folded architectures

Head-to-Head Evidence: (3S)-3,7-Diaminoheptanoic Acid vs. Analogs


Gene Delivery: β3-Homolysine Outperforms α-L-Lysine

In a direct comparative study of lysine-based oligomers (18 residues), the oligomer constructed from β3-homolysine (β3-hLys)18 and the oligomer from α-D-lysine were both superior to an α-L-lysine 18-mer in gene delivery assays [1]. The difference was attributed to the fact that the α-L-peptide is a protease substrate while the β3-hLys and α-D-lysine 18-mers are not [1]. Furthermore, poly(β3-hLys) polymer (Mn = 62,000, Mw = 93,000, PDI = 1.5) demonstrated 9- to 18-fold higher relative transfection efficiency compared to commercial poly(L-lysine) (PLL) controls of 70 K and 188 K molecular weight across both hepa and COS cell lines [2]. This improved activity is a direct consequence of the β-amino acid backbone conferring complete protease resistance during the transfection process, a property absent in α-L-lysine-based vectors [1][2].

Transfection
Head-to-head
9–18× vs. PLL
Reported transfection efficiency context
Poly(β3-hLys) over commercial poly(L-lysine); cell-line dependent
Gene Delivery Non-viral Vectors Polycationic Transfection Agents

β3-Homolysine Substitution Preserves Fold and Adds Protease Resistance

The impact of replacing an α-L-lysine residue with its β3-homologue at position Lys30 in the 35-residue villin headpiece subdomain (VHP) was evaluated by quasiracemic X-ray crystallography at 1.40 Å resolution [1][2]. The α→β3 substitution preserved the native tertiary fold; the β3-homolysine residue served as an effective structural mimic of the homologous α-amino acid residue within the natural tertiary fold, as confirmed by atomic-resolution structures [1]. However, variable-temperature circular dichroism revealed that all α→β3 substitutions caused significant destabilization relative to the wild-type protein, with the extent of destabilization quantified as a decrease in the melting temperature (Tm) [1]. This trade-off between fold preservation and thermodynamic stability is characteristic of backbone-expanded residues and provides a quantitative benchmark for evaluating β-homolysine as a structural surrogate in protein design applications [2].

Fold Mimicry
Method context
1.40 Å, native-like
Supports foldamer design validation
Quasiracemic crystallography; stability trade-off noted
Protein Engineering Foldamer Design Proteolytic Stability

Distinct Active-Site Recognition by E. coli Aminopeptidase N

The X-ray crystal structure of (3S)-3,7-diaminoheptanoic acid (L-β-homolysine) in complex with E. coli Aminopeptidase N (ePepN) was solved at 2.40 Å resolution (PDB ID: 4XNA) [1]. The structure reveals that the extended backbone of the β-amino acid engages the enzyme's active site zinc ion and surrounding residues with a binding geometry that is distinct from that of canonical α-amino acid substrates [1][2]. The C-7 ε-amino group and the C-3 β-amino group make specific hydrogen-bonding and electrostatic contacts within the S1 and S1' subsites, respectively, demonstrating that ePepN can accommodate—and is structurally pre-organized to recognize—β-homoamino acid substrates [2]. This structural evidence distinguishes (3S)-3,7-diaminoheptanoic acid from α-lysine, which engages the active site with a different backbone trajectory and hydrogen-bonding pattern, and from the shorter β-lysine (3,6-diaminohexanoic acid), which lacks the additional methylene unit required to span the full length of the enzyme's substrate-binding channel [2].

Binding Mode
Method context
2.40 Å, distinct pose
Unique probe for aminopeptidase studies
Complex with E. coli PepN; different from α-lysine trajectory
Enzyme Substrate Recognition Structural Biology Peptidase Specificity

Cell-Penetrating β-Homolysine Oligomers Resist Proteolysis

Fluorescein-labeled β-homolysine oligomers of the general sequence fluorescein-Adoa-(β-homolysine)n-NH2 (n = 5–8) were shown to cross the cytoplasmic membrane and accumulate in the nucleus of mammalian cells, as quantified by laser scanning cytometry [1]. This cellular uptake property is a direct consequence of the cationic β-peptide backbone, which simultaneously provides membrane translocation activity and inherent resistance to proteolytic degradation—a dual functionality not offered by α-L-lysine oligomers [1][2]. In a separate gene delivery study, the enhanced transfection efficiency of β3-hLys oligomers over α-L-lysine 18-mers was mechanistically linked to protease resistance: the α-L-peptide is a substrate for cellular proteases, while the β3-hLys and α-D-lysine oligomers are not, a conclusion supported by chloroquine protease-inhibition experiments that boosted α-L-lysine activity without affecting β3-hLys performance [2].

Protease Resistance
Cross-study
Chloroquine-insensitive
Supports intracellular delivery context
β3-hLys oligomers resist proteolysis; α-L-lysine does not
Cell-Penetrating Peptides Drug Delivery Proteolytic Stability

Natural Antibiotic Constituent: U-64846 and ε-Poly-L-β-Lysine

Acidic hydrolysis of the antibiotic U-64846 (C18H35ClN4O9, MW 486), isolated from Streptomyces braegensis, yielded 3,7-diaminoheptanoic acid as a discrete molecular fragment, establishing this β-amino acid as a naturally occurring building block in bioactive secondary metabolites [1][2]. More recently, a genome-mining approach led to the discovery of ε-poly-L-β-lysine, a linear cationic homopolyamino acid consisting entirely of L-β-lysine residues (chain lengths of 4–13 residues), produced by Streptoalloteichus hindustanus [3]. This polymer exerted antimicrobial activity against a broad spectrum of microorganisms including both bacteria and fungi, and—critically—demonstrated resistance to nonspecific proteolytic enzymes, a property inherent to its β-amino acid backbone and absent in α-poly-L-lysine [3]. The natural occurrence of L-β-homolysine as both a monomeric fragment (U-64846) and a polymeric scaffold (ε-poly-L-β-lysine) establishes its biological relevance and differentiated antimicrobial potential compared to α-lysine-based natural products.

Natural Role
Cross-study
U-64846 & ε-poly-L-β-lysine
Biosynthetic building block context
Antibiotic constituent; broad-spectrum, protease-resistant polymer
Natural Product Antibiotics Antimicrobial Polymers Biosynthetic Precursor

Irreplaceable Applications of (3S)-3,7-Diaminoheptanoic Acid


Non-Viral Gene Delivery with High Efficiency and Stability

Researchers developing polycationic gene delivery vectors can use (3S)-3,7-diaminoheptanoic acid as a monomer for synthesizing β3-homolysine oligomers and polymers that achieve 9- to 18-fold greater transfection efficiency than commercial α-poly(L-lysine) [1]. The β-backbone confers complete resistance to cellular proteases, eliminating the premature vector degradation that limits α-L-lysine-based delivery systems and enabling sustained intracellular DNA delivery [1].

Protease-Resistant α/β-Peptide Foldamer Design

Protein engineers seeking to stabilize therapeutic peptides against proteolytic degradation without abolishing bioactivity can incorporate (3S)-3,7-diaminoheptanoic acid as a validated β3-homologue of lysine. Single α→β3 substitution at solvent-exposed positions (e.g., Lys30 in VHP) has been shown to preserve native-like tertiary fold as confirmed by quasiracemic crystallography at 1.40 Å resolution, while imparting resistance to proteolysis [2][3]. This enables rational design of metabolically stable peptide drug candidates.

Aminopeptidase Substrate Specificity and Inhibitor Design

Structural biologists investigating metallo-aminopeptidase substrate recognition can employ (3S)-3,7-diaminoheptanoic acid as a structurally characterized probe molecule. Its co-crystal structure with E. coli Aminopeptidase N at 2.40 Å resolution reveals a backbone binding geometry distinct from α-amino acid substrates, providing a template for designing β-amino acid-based aminopeptidase inhibitors [4]. This is not achievable with α-lysine, which engages the active site with a fundamentally different trajectory.

Antimicrobial Polymer Synthesis Inspired by Natural Products

Industrial biotechnology groups exploring novel antimicrobial polymers can use (3S)-3,7-diaminoheptanoic acid as a monomer for synthesizing ε-poly-L-β-lysine analogues. The naturally occurring ε-poly-L-β-lysine, identified through genome mining of Streptoalloteichus hindustanus, demonstrates broad-spectrum antimicrobial activity against bacteria and fungi and resists nonspecific proteolytic degradation—a property intrinsic to its β-amino acid backbone [5]. This establishes L-β-homolysine as a privileged building block for creating biostable antimicrobial materials that outperform protease-susceptible α-poly-L-lysine alternatives.

Application
Selection Property
Validation Focus
Non-viral gene delivery research
β-backbone protease resistance
Transfection efficiency and vector stability review
Protease-resistant foldamer design
Stereochemical mimicry of α-lysine
Fold preservation and thermodynamic stability context
Aminopeptidase substrate/inhibitor studies
Distinct active-site binding geometry
Crystallographic validation and binding-mode review
Antimicrobial polymer synthesis
Natural β-amino acid backbone
Antimicrobial spectrum and protease-resistance review
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